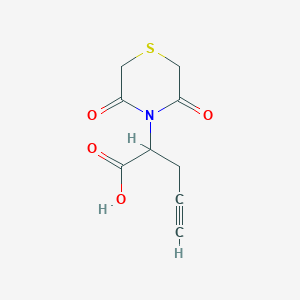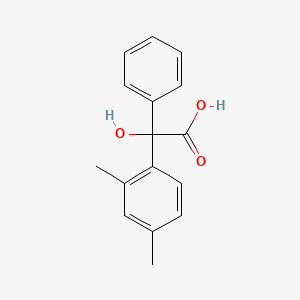
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with benzyl cyanide in the presence of a base, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
科学研究应用
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
2-Phenylacetic acid: A simpler analog with similar structural features but lacking the dimethylphenyl group.
2-(2,4-Dimethylphenyl)acetic acid: Similar structure but without the hydroxyl group.
2-Hydroxy-2-phenylacetic acid: Lacks the dimethylphenyl group but retains the hydroxyl and phenyl groups.
Uniqueness
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid is unique due to the presence of both the dimethylphenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its simpler analogs.
属性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C16H16O3/c1-11-8-9-14(12(2)10-11)16(19,15(17)18)13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,17,18) |
InChI 键 |
VMOSBFYGIITNCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


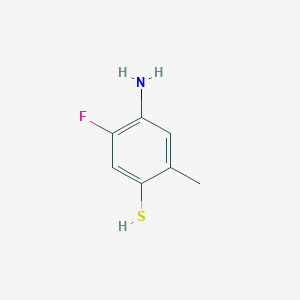
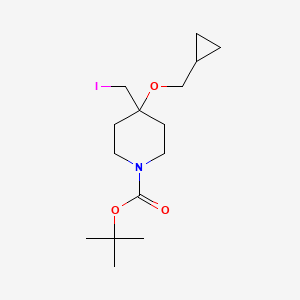
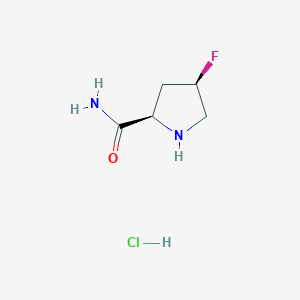
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)


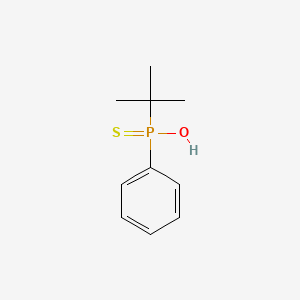
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
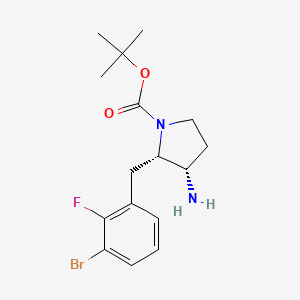
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)

![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
